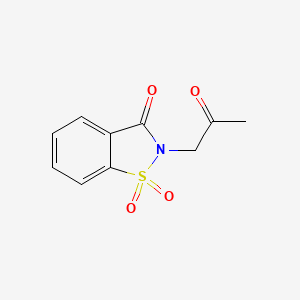

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Vue d'ensemble

Description

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BTO) is a synthetic organic compound that is used in various scientific applications. BTO is a white, odorless, crystalline solid that is soluble in water. It has a molecular weight of 214.2 g/mol and a melting point of 160-161°C. BTO has been used in a variety of applications, such as in the synthesis of pharmaceuticals, in the production of dyes, and as an intermediate in the synthesis of other chemicals.

Applications De Recherche Scientifique

- Biocatalysis : Researchers have utilized β-d-galactosidase from Bacillus circulans to produce N-acetyl-oligosaccharides using lactose and N-acetylglucosamine (GlcNAc) as substrates . These oligosaccharides play essential roles in health and have potential functional effects.

- N-Acetyllactosamine (LacNAc) , a core structure found in human milk oligosaccharides, has been identified as a constituent of glycoconjugates. It acts as a competitive inhibitor for enteropathogenic Escherichia coli and exhibits pathogenic adherence–inhibition activity . Understanding its immunomodulatory properties is crucial for health-related research.

- NHC-based cages have emerged as a dynamic area of study in chemistry. Leveraging the unique electronic and steric properties of NHC ligands, researchers design and synthesize these cages for various applications . Investigating N-acetonylsaccharin’s role in such cages could yield interesting insights.

- Compound 14 , derived from N-acetonylsaccharin, has demonstrated significant antioxidant activity. It outperformed other compounds in terms of ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and antitumor activity . Further exploration of its mechanisms and potential therapeutic applications is warranted.

- Compound 24 has shown promising binding interactions with specific amino acids (Arg184 and Lys179) through hydrogen bonding. Its stability within the binding pocket and high binding score make it an intriguing candidate for further investigation .

- HepG2 , WI-38 , and MCF-7 cell lines were tested with various N-acetonylsaccharin derivatives. Notably, compounds 16 and 22 exhibited strong effects against HepG2 cells, while compound 16 showed potency against WI-38 cells. Compound 14 also demonstrated significant activity against MCF-7 cells .

Synthesis of N-Acetyl-Oligosaccharides

Health Benefits and Immunomodulation

N-Heterocyclic Carbene (NHC)-Based Cages

Antioxidant and Antitumor Activity

Molecular Modeling and Docking Studies

Cell Line Studies

These applications highlight the diverse roles of N-acetonylsaccharin in biological and chemical contexts. Researchers continue to explore its potential in various fields, making it an intriguing compound for further investigation . 🌟

Propriétés

IUPAC Name |

1,1-dioxo-2-(2-oxopropyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-7(12)6-11-10(13)8-4-2-3-5-9(8)16(11,14)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKYUYWVOVLHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960909 | |

| Record name | 2-(2-Oxopropyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

CAS RN |

40506-05-6 | |

| Record name | 2-(2-Oxopropyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2913360.png)

![N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2913367.png)

![tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2913369.png)

![N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913370.png)

![(5-methylisoxazol-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2913375.png)

![Ethyl 2-[[4-benzyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2913377.png)